molecular formula C11H16ClN5O4 B1379296 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine CAS No. 56766-69-9

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

Cat. No.: B1379296
CAS No.: 56766-69-9
M. Wt: 317.73 g/mol
InChI Key: JJFWEIHYLQHANS-KQYNXXCUSA-N
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Description

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is a pharmaceutical compound used in the treatment of certain viral infections, including hepatitis C and human immunodeficiency virus (HIV). It exhibits antiviral activity by inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine involves the alkylation of 2-amino-6-chloropurine with ribose derivatives. The reaction typically requires the protection of hydroxyl groups in the ribose molecule to ensure selective alkylation at the desired position . The reaction conditions often involve the use of solid-supported reagents and alumina/H+ pads or scavenging by AG/Dowex-50W-X8 resin to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis in cleanroom environments with strict control over reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.

    Biology: The compound is studied for its antiviral properties and its role in inhibiting viral replication.

    Medicine: It is used in the development of antiviral drugs for the treatment of hepatitis C and HIV.

    Industry: The compound is produced on an industrial scale for pharmaceutical applications

Mechanism of Action

The antiviral activity of 2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is primarily due to its ability to inhibit viral replication. The compound targets viral enzymes and interferes with the synthesis of viral RNA, thereby preventing the virus from multiplying.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: A purine analog with similar antiviral properties.

    6-Chloroguanosine: Another nucleoside analog with antiviral activity.

Uniqueness

2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral replication. Its ribofuranosyl moiety enhances its bioavailability and effectiveness as an antiviral agent .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWEIHYLQHANS-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CN(C2=C1C(=NC(=N2)N)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
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2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
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2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
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2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
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2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine
Reactant of Route 6
2-Amino-6-chloro-7-methyl-9-(b-D-ribofuranosyl)purine

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